molecular formula C22H24N2O3 B1663111 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil CAS No. 175739-42-1

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil

Cat. No. B1663111
M. Wt: 364.4 g/mol
InChI Key: KSAAUHMSLCPIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as BIMU-1, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

HIV-1 Inhibition

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil has shown significant potential in inhibiting Human Immunodeficiency Virus Type 1 (HIV-1). Research demonstrates its effectiveness in various cell systems, including peripheral blood lymphocytes. This compound interacts with the HIV-1 reverse transcriptase, a key enzyme in the HIV replication process. It does not require metabolism to exert its inhibitory effect and is competitive with the natural substrate dTTP (Baba et al., 1991).

Synthesis and Derivative Analysis

The synthesis of derivatives of 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil and their evaluation for anti-HIV activity has been a significant area of research. Studies include the synthesis of 5-alkyl-6-(arylmethyl)uracils and their acyclic derivatives. These derivatives have been tested for HIV-1 activity, with some showing extremely potent results (Danel et al., 1996).

Role in Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors

The compound is a part of the class of nonnucleoside HIV-1 reverse transcriptase inhibitors. Its structural modifications, such as the 1-benzyloxymethyl group and its interaction with the HIV-1 reverse transcriptase, have been crucial in increasing its potency against HIV-1, making it a candidate for developing new antiviral agents (Meng et al., 2003).

Anti-HIV Activity of Derivatives

A wide range of derivatives of 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil have been synthesized and evaluated for their anti-HIV-1 activity. These studies aim to optimize the compound’s structure for maximum efficacy against HIV-1, contributing to the development of novel antiviral agents (Kim et al., 1997).

Structure-Activity Relationships

Further studies focus on understanding the structure-activity relationships among synthesized uracil analogues. These analyses are crucial for determining the key structural elements that contribute to the compound's antiviral activity and improving its efficacy (Nesterova Olga et al., 2021).

properties

CAS RN

175739-42-1

Product Name

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26)

InChI Key

KSAAUHMSLCPIEX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Other CAS RN

175739-42-1

synonyms

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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